4-Bromo-1-hydroxy-2-naphthoic acid
Overview
Description
4-Bromo-1-hydroxy-2-naphthoic acid is a brominated derivative of naphthoic acid, which is characterized by the presence of a bromine atom and a hydroxyl group attached to a naphthalene ring system. This compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in the synthesis of more complex organic molecules.
Synthesis Analysis
The synthesis of brominated naphthoic acid derivatives can be achieved through bromination reactions. For instance, the preparation of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one from 2-acetyl-1-naphthol using Br2/AcOH as a brominating agent is described, which confirms the feasibility of introducing a bromine atom into the naphthol structure . Additionally, the Ullmann coupling reaction has been utilized to create chiral diol diesters of 1-bromo-2-naphthoic acid, demonstrating the potential for synthesizing atropisomeric compounds with axial chirality .
Molecular Structure Analysis
The molecular structure of brominated naphthoic acid derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 4-bromo-2-acetyl-1-naphthol was determined by single-crystal X-ray diffraction, revealing the unit cell parameters and the presence of classical and weak intermolecular hydrogen bonding interactions . This provides insight into the three-dimensional arrangement of atoms within the crystal lattice and the stabilization of the molecular structure.
Chemical Reactions Analysis
Brominated naphthoic acid derivatives participate in a variety of chemical reactions. The self-condensation of 1-bromo-2-naphthol leads to the formation of a 1,4-dinaphthodioxin through a second-order kinetic process and a radical ipso-substitution reaction . Moreover, the spectrophotometric determination of iron using 1-hydroxy-4-sulpho-2-naphthoic acid demonstrates the ability of such compounds to form chelates with metal ions, which is useful in analytical chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-1-hydroxy-2-naphthoic acid and its derivatives can be inferred from experimental and theoretical studies. Density functional theory calculations have been used to predict the lowest energy conformers of Zn(II) complexes of brominated naphthoquinone derivatives, and electrochemical characterization has provided insights into their redox behavior . Additionally, kinetic studies of high-temperature deuteration on 6-hydroxy-2-naphthoic acid have been performed to understand the thermal behavior of these compounds .
Scientific Research Applications
Analytical Chemistry
4-Bromo-1-hydroxy-2-naphthoic acid and its derivatives have been used in analytical chemistry, particularly in the gravimetric determination of thorium and zirconium. These compounds are effective for separating thorium from cerite earths and thorium and zirconium from various foreign ions. They are also utilized for extracting thorium from monazite sands (Datta, 1957).
Synthetic Chemistry
This compound plays a role in the synthesis of polyaromatic esters. A study demonstrated its synthesis from 2-Naphthol through a series of reactions, achieving an overall yield of 78.5% and a purity of 99.1%. This process is significant for producing materials used in various industrial applications (Wang et al., 2013).
Mass Spectrometry
4-Bromo-1-hydroxy-2-naphthoic acid derivatives are studied in mass spectrometry for understanding their fragmentation patterns. Such research aids in determining the structure, purity, and stability of color couplers used in photographic and other imaging technologies (Mann et al., 1979).
Fluorescent Indicators
Derivatives of 4-Bromo-1-hydroxy-2-naphthoic acid have been explored as fluorescent indicators for complexometric titration, particularly for the determination of calcium and magnesium in various samples. This application is significant in analytical methodologies where sensitive detection and quantification are required (Clements et al., 1971).
Chemical Synthesis
In chemical synthesis, the reactivity of 4-Bromo-1-hydroxy-2-naphthoic acid derivatives has been studied, particularly in the context of forming dioxin derivatives. Understanding these reactions is crucial for the development of new synthetic routes and materials (Forlani et al., 1994).
Material Science
This compound is involved in the synthesis of specific polymers and other materials, oftenserving as an intermediate or a precursor in complex synthetic pathways. Research in this area is critical for advancing materials science and engineering applications (Bringmann et al., 2003).
Pharmaceutical Applications
In the pharmaceutical industry, derivatives of 4-Bromo-1-hydroxy-2-naphthoic acid are used in the synthesis of various medicinal compounds. This includes the production of organic azo pigments and other pharmacologically active substances (Shteinberg, 2022).
Environmental Chemistry
The compound and its derivatives have been studied in environmental chemistry contexts, such as the synthesis of environmentally benign alternatives to harmful chemicals. This is crucial for developing safer and more sustainable chemical processes (Xu & He, 2010).
Safety And Hazards
properties
IUPAC Name |
4-bromo-1-hydroxynaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORABWYPHDRBFAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302470 | |
Record name | 4-bromo-1-hydroxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-hydroxy-2-naphthoic acid | |
CAS RN |
5813-37-6 | |
Record name | 5813-37-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-bromo-1-hydroxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-hydroxynaphthalene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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